molecular formula C57H104O6 B12355006 2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate

2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate

Cat. No.: B12355006
M. Wt: 885.4 g/mol
InChI Key: CNGSOZKJBWHOEG-XFUXWNSJSA-N
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Description

2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate is a complex ester compound derived from fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate typically involves esterification reactions. The starting materials include 9-octadecenoic acid, stearic acid, and 9,12-octadecadienoic acid. These acids undergo esterification with glycerol under controlled conditions to form the desired ester compound. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of fatty acids and glycerol into the reactor, where they undergo esterification in the presence of an acid catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure ester compound.

Chemical Reactions Analysis

Types of Reactions

2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chains can be oxidized to form epoxides or hydroxylated products.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated fatty acids.

    Reduction: Alcohols and diols.

    Substitution: Amides, thioesters, and other substituted esters.

Scientific Research Applications

2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to incorporate hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which can be modulated by the presence of this ester compound.

Comparison with Similar Compounds

Similar Compounds

    9,12-Octadecadienoic acid (Linoleic acid): A polyunsaturated fatty acid with similar structural features but lacking the ester linkage.

    9-Octadecenoic acid (Oleic acid): A monounsaturated fatty acid with a single double bond.

    Stearic acid: A saturated fatty acid with no double bonds.

Uniqueness

2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate is unique due to its combination of multiple unsaturated fatty acid chains and ester linkages. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and specific interactions with lipid membranes, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C57H104O6

Molecular Weight

885.4 g/mol

IUPAC Name

[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16+,28-25+,30-27+

InChI Key

CNGSOZKJBWHOEG-XFUXWNSJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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